

A Technical Guide to the Spectroscopic Data of Doramectin Aglycone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Doramectin aglycone*

Cat. No.: B10780508

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for **Doramectin aglycone**, the core macrocyclic structure of the anthelmintic drug Doramectin. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for easy reference.

Doramectin aglycone is formed through the acid-catalyzed hydrolysis of the disaccharide unit from Doramectin.^[1] While specific, published high-resolution NMR and mass spectrometry data for **Doramectin aglycone** are not readily available in the public domain, this guide synthesizes expected data based on the closely related and well-characterized Avermectin B1a and its degradation products. Avermectins share the same core polyketide-derived macrocycle, making their spectroscopic behavior highly comparable.

Molecular Profile

Property	Value
Molecular Formula	C ₃₆ H ₅₀ O ₈
Molecular Weight	610.7 g/mol
Purity	>95% by HPLC
Solubility	Soluble in ethanol, methanol, DMF, or DMSO
Long-Term Storage	-20°C

Source: Bioaustralis Fine Chemicals[1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and structure of **Doramectin aglycone**. The expected mass and fragmentation patterns can be inferred from studies on Doramectin and its analogs.

Expected High-Resolution Mass Spectrometry (HR-MS) Data

Ion	Adduct	Expected m/z
[M+H] ⁺	Protonated Molecule	611.3527
[M+NH ₄] ⁺	Ammonium Adduct	628.3793
[M+Na] ⁺	Sodium Adduct	633.3346

Note: Expected m/z values are calculated based on the molecular formula C₃₆H₅₀O₈.

Experimental Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

The following protocol is a composite based on established methods for the analysis of avermectins and their degradation products.[2]

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.5 µm particle size) is typically used.
 - Mobile Phase: A gradient elution is employed, commonly with:

- Mobile Phase A: Water with an additive like 10 mM ammonium acetate or 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for avermectins, as they readily form adducts.[2]
 - Capillary Voltage: ~3.0 kV.[2]
 - Source Temperature: ~100-120 °C.[2]
 - Desolvation Gas Flow and Temperature: ~600 L/h at 350 °C.[2]
 - Scan Range: A full MS scan is typically acquired over a mass range of 50–1200 Da.[2]
 - Tandem MS (MS/MS): For structural elucidation, fragmentation is induced, and product ion spectra are acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of **Doramectin aglycone**. The following data is based on the analysis of Avermectin B1a monosaccharide, which is structurally analogous to **Doramectin aglycone**.[2]

Expected ^1H NMR Chemical Shifts (in DMSO-d6, 400 MHz)

Proton Assignment	Expected Chemical Shift (δ , ppm)
Olefinic Protons	5.15 - 5.88
Aliphatic Protons	0.8 - 4.0
CH ₃ Groups	~0.8 - 1.8
OCH ₃ Groups	~3.3 - 3.5
Exchangeable Protons (OH)	4.5 - 5.5

Note: This is a generalized range based on Avermectin analogs. Specific shifts will vary.

Expected ¹³C NMR Chemical Shifts (in DMSO-d6, 100 MHz)

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Ester)	~170 - 175
C=C (Olefinic)	~115 - 140
C-O (Ether/Alcohol)	~60 - 85
Aliphatic Carbons	~10 - 50
OCH ₃	~55 - 60

Note: This is a generalized range. DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ signals.[\[2\]](#)

Experimental Protocol: NMR Spectroscopy

The following is a typical protocol for acquiring NMR data for avermectin-class compounds.[\[2\]](#)

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Sample Preparation: An appropriate amount of purified **Doramectin aglycone** is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d

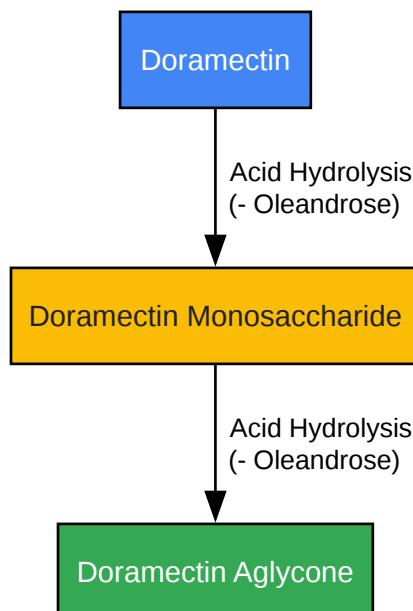
(CDCl₃).

- Experiments to be Performed:

- 1D NMR: ¹H NMR and ¹³C NMR.

- 2D NMR:

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.

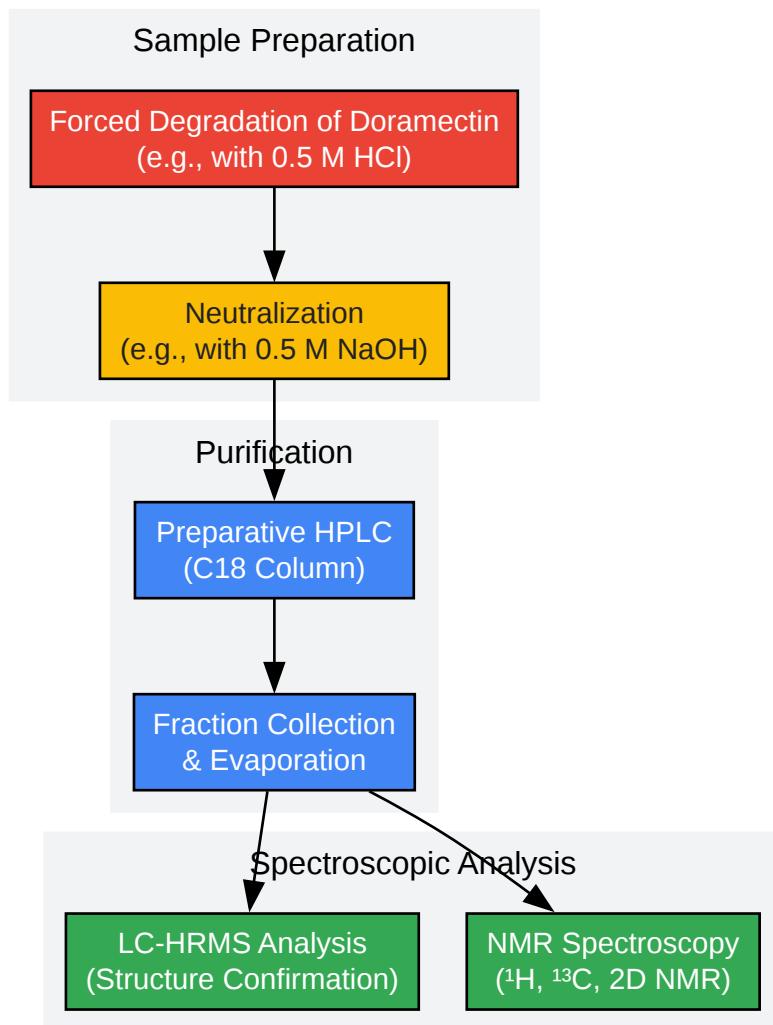

- HSQC (Heteronuclear Single Quantum Correlation): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular structure.

Visualizations

Formation of Doramectin Aglycone

The following diagram illustrates the chemical pathway for the formation of **Doramectin aglycone** from its parent compound, Doramectin, via acid-catalyzed hydrolysis.



[Click to download full resolution via product page](#)

Caption: Acid hydrolysis pathway from Doramectin to **Doramectin aglycone**.

Analytical Workflow

This diagram outlines a typical experimental workflow for the isolation and spectroscopic analysis of **Doramectin aglycone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of Doramectin degradation products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioaustralis.com [bioaustralis.com]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Doramectin Aglycone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10780508#spectroscopic-data-of-doramectin-aglycone-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com